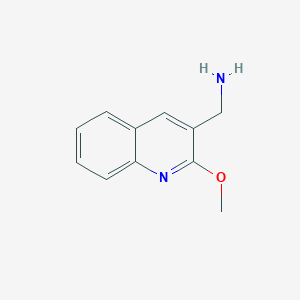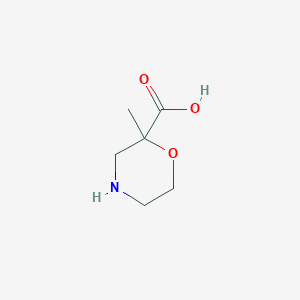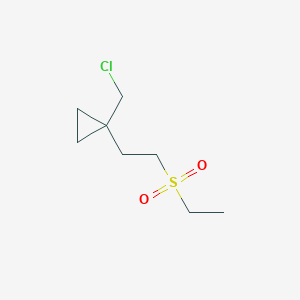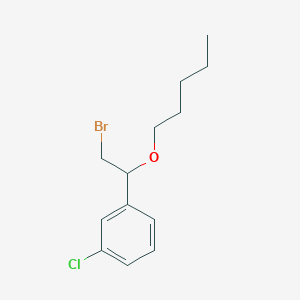
1-(2-Bromo-1-(pentyloxy)ethyl)-3-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Bromo-1-(pentyloxy)ethyl]-3-chlorobenzene is an organic compound with the molecular formula C13H18BrClO. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a pentyloxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-bromo-1-(pentyloxy)ethyl]-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with 2-bromo-1-(pentyloxy)ethane. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is heated to a specific temperature, and a catalyst may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure the desired product is formed, and purification steps such as distillation or recrystallization are employed to isolate the compound.
化学反応の分析
Types of Reactions: 1-[2-Bromo-1-(pentyloxy)ethyl]-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine or chlorine atoms, forming simpler hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of 1-[2-hydroxy-1-(pentyloxy)ethyl]-3-chlorobenzene.
Oxidation: Formation of 1-[2-bromo-1-(pentyloxy)ethyl]-3-chlorobenzaldehyde.
Reduction: Formation of 1-(pentyloxy)ethylbenzene.
科学的研究の応用
1-[2-Bromo-1-(pentyloxy)ethyl]-3-chlorobenzene is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of halogenated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-[2-bromo-1-(pentyloxy)ethyl]-3-chlorobenzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the pentyloxy group can interact with hydrophobic regions of target molecules. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
- 1-[2-Bromo-1-(methoxy)ethyl]-3-chlorobenzene
- 1-[2-Bromo-1-(ethoxy)ethyl]-3-chlorobenzene
- 1-[2-Bromo-1-(butoxy)ethyl]-3-chlorobenzene
Uniqueness: 1-[2-Bromo-1-(pentyloxy)ethyl]-3-chlorobenzene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the pentyloxy group provides increased hydrophobicity compared to shorter alkoxy chains, influencing its solubility and reactivity.
特性
分子式 |
C13H18BrClO |
|---|---|
分子量 |
305.64 g/mol |
IUPAC名 |
1-(2-bromo-1-pentoxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C13H18BrClO/c1-2-3-4-8-16-13(10-14)11-6-5-7-12(15)9-11/h5-7,9,13H,2-4,8,10H2,1H3 |
InChIキー |
FDMOZGSNWRVDJK-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC(CBr)C1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13635165.png)
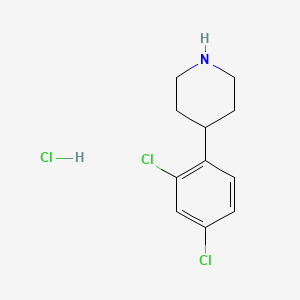
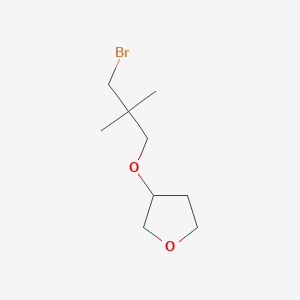



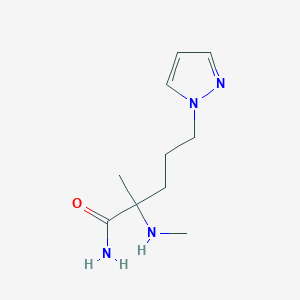
![N-{6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene}hydroxylamine](/img/structure/B13635206.png)

